Deacetylthiocolchicine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of deacetylthiocolchicine hydrochloride involves several steps. Initially, colchicine is converted to thiocolchicine through a reaction with sodium methyl mercaptide (NaSCH3). This intermediate is then subjected to hydrolysis using hydrochloric acid (HCl) in methanol (CH3OH) to yield deacetylthiocolchicine . The final step involves the formation of the hydrochloride salt by reacting deacetylthiocolchicine with hydrochloric acid .
Chemical Reactions Analysis
Deacetylthiocolchicine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Deacetylthiocolchicine hydrochloride has several scientific research applications:
Mechanism of Action
Deacetylthiocolchicine hydrochloride exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding prevents the polymerization of tubulin dimers, leading to the destabilization of microtubules and ultimately causing cell cycle arrest and apoptosis (programmed cell death) . The compound also interferes with the intracellular assembly of the inflammasome complex, which mediates the activation of interleukin-1β, an inflammatory mediator .
Comparison with Similar Compounds
Deacetylthiocolchicine hydrochloride is similar to other colchicine derivatives, such as:
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
Thiocolchicoside: A semi-synthetic derivative used as a muscle relaxant with anti-inflammatory effects.
N-deacetylthiocolchicine: Another derivative with potential anticancer activity.
What sets this compound apart is its specific structural modifications, which enhance its binding affinity to tubulin and its effectiveness in disrupting microtubule dynamics .
Properties
CAS No. |
16665-61-5 |
---|---|
Molecular Formula |
C20H24ClNO4S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
(7S)-7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrochloride |
InChI |
InChI=1S/C20H23NO4S.ClH/c1-23-16-9-11-5-7-14(21)13-10-15(22)17(26-4)8-6-12(13)18(11)20(25-3)19(16)24-2;/h6,8-10,14H,5,7,21H2,1-4H3;1H/t14-;/m0./s1 |
InChI Key |
FZWWESYLVBVOGY-UQKRIMTDSA-N |
SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)N)OC)OC.Cl |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)N)OC)OC.Cl |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)N)OC)OC.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
16665-61-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deacetylthiocolchicine hydrochloride; Deacetylthiocolchicine HCl; Deacetylthiocolchicine chlorhydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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